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Compound of Interest

Compound Name: Bms 182264
CAS No.: 127749-54-6
Cat. No.: B1667163
Get Quote
Abstract

BMS-182264 is a synthetic cyanoguanidine derivative identified as a potent ATP-sensitive
potassium (KATP) channel opener (agonist). Unlike sulfonylureas (e.g., glyburide) which close
these channels to stimulate secretion, BMS-182264 stabilizes the open conformation of the
channel, leading to potassium efflux, membrane hyperpolarization, and subsequent inhibition of
voltage-dependent calcium entry. This application note provides a comprehensive technical
guide for the in vitro handling, solubilization, and functional characterization of BMS-182264. It
is designed for researchers investigating smooth muscle relaxation, cytoprotection, or channel
biophysics.

CRITICAL DISTINCTION: Do not confuse BMS-182264 with BMS-182874 (an Endothelin

Receptor Antagonist). Verify the chemical structure and CAS number before proceeding.
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Part 1: Compound Profile & Mechanism
Chemical Identity[1][2]

e Chemical Name:N-cyano-N'-(4-cyanophenyl)-N"-(1,2,2-trimethylpropyl)guanidine

CAS Number: 127749-54-6[1][2]

Molecular Formula: CisHi9Ns

Molecular Weight: 269.35 g/mol

Solubility: Lipophilic (XLogP3 = 3.5). Soluble in DMSO (>10 mM). Insoluble in water.

Mechanism of Action

BMS-182264 targets the Sulfonylurea Receptor (SUR) subunit of the KATP channel complex
(typically SUR2B/Kir6.1 or SUR2B/Kir6.2 isoforms found in smooth muscle). By binding to the
SUR subunit, it lowers the channel's sensitivity to ATP-mediated inhibition, increasing the open

probability (

).
Pathway Visualization

The following diagram outlines the signal transduction pathway activated by BMS-182264.
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Figure 1: Mechanism of Action of BMS-182264. The compound facilitates K+ efflux,
hyperpolarizing the cell and indirectly blocking Calcium entry.

Part 2: Material Preparation
Stock Solution Preparation

BMS-182264 is hydrophobic. Proper solubilization is critical to prevent precipitation in aqueous
buffers.

e Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO), 299.9% purity (cell culture grade).
o Concentration: Prepare a 10 mM or 100 mM master stock.

o Calculation: To make 1 mL of 10 mM stock, weigh 2.69 mg of powder and dissolve in 1 mL
DMSO.

o Storage: Aliguot into light-protective (amber) vials. Store at -20°C. Stable for >6 months if
freeze-thaw cycles are minimized.

Working Solutions

« Dilution: Dilute the DMSO stock into the assay buffer immediately prior to use.

o DMSO Limit: Keep final DMSO concentration < 0.1% (v/v) to avoid solvent artifacts on

channel function.

o Control: Always include a vehicle control (0.1% DMSO) in all experiments.

Part 3: Experimental Protocols
Protocol A: Radioligand Binding Assay (Competition)

Objective: Determine the binding affinity (

) of BMS-182264 for the SUR subunit. Standard Ligand: [*H]P1075 (a potent KATP opener) is
the preferred radioligand for SUR2B sites.

Materials:
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o Cell Source: HEK293 cells stably expressing SUR2B/Kir6.2 or native tissue membranes
(e.g., rat aorta).

e Ligand: [*H]P1075 (Specific Activity ~80 Ci/mmol).
o Buffer: 50 mM Tris-HCI, pH 7.4, 1 mM MgCl-.
Procedure:

 Membrane Prep: Homogenize cells/tissue in ice-cold buffer. Centrifuge (40,000 x g, 20 min)
to pellet membranes. Resuspend to ~0.2 mg protein/mL.

e Incubation Setup: In a 96-well plate, combine:
o 50 pL Membrane suspension.
o 50 uL [?H]P1075 (Final conc: 2-5 nM).
o 50 uL BMS-182264 (Concentration range:

M to
M).
o Non-specific binding (NSB): Define using 10 uM Glyburide or 100 uM Pinacidil.

o Equilibrium: Incubate at 37°C for 60 minutes. (KATP binding kinetics are temperature
sensitive).

e Harvest: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.
Wash 3x with ice-cold buffer.

» Detection: Add liquid scintillation cocktail and count radioactivity.
Data Analysis: Calculate

using the Cheng-Prusoff equation:

Where
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is the radioligand concentration and

is the dissociation constant of [3H]P1075.

Protocol B: Functional Membrane Potential Assay
(FLIPR)

Objective: Measure the functional potency (

) of BMS-182264 by monitoring cellular hyperpolarization. Principle: Uses a voltage-sensitive
fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit or DIBAC4(3)).

Procedure:

Cell Plating: Plate cells (e.g., A7r5 smooth muscle or SUR-transfected HEK) in 384-well
black-wall plates (10,000 cells/well). Incubate 24h.

e Dye Loading: Remove media. Add loading buffer containing the voltage-sensitive dye.
Incubate 30—-60 min at 37°C.

» Baseline: Measure baseline fluorescence (Ex/Em according to specific dye, typically 488/525
nm) for 10—-30 seconds.

o Compound Addition: Inject BMS-182264 (5x concentration) to the cells.

o Note: KATP openers cause hyperpolarization, which typically results in a decrease in
fluorescence for bis-oxonol dyes like DIBAC4(3).

¢ Kinetics: Monitor fluorescence for 5-10 minutes.

» Validation: Use Glyburide (1-10 pM) as a specific antagonist. Pre-incubating with Glyburide
should block the BMS-182264 effect, confirming KATP specificity.

Protocol C: Electrophysiology (Whole-Cell Patch Clamp)

Objective: The "Gold Standard" validation of channel opening current (

).

Solutions:
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o Pipette (Intracellular): 140 mM KCI, 1 mM MgClz, 1 mM EGTA, 5 mM HEPES, 0.1 mM
NazATP (Low ATP is crucial to allow channel opening). pH 7.3.

o Bath (Extracellular): 140 mM NacCl, 5 mM KCI, 1 mM MgClz, 1 mM CaClz, 10 mM HEPES.
pH 7.4.

Procedure:

o Seal: Establish a GQ seal and break-in to whole-cell configuration.

» Voltage Clamp: Hold membrane potential at -60 mV.

o Pulse Protocol: Apply voltage ramps (-100 mV to +40 mV) every 5 seconds.
» Baseline: Record stable baseline current.

o Perfusion: Perfuse BMS-182264 (1 — 10 pM).

o Observation: Look for a significant increase in outward current (at positive potentials) and
inward current (at negative potentials) reversing near

(~-85 mV).

o Confirmation: Apply 1 uM Glibenclamide (Glyburide). The induced current should be fully
inhibited.

Part 4: Data Summary & Expectations
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Parameter Metric Expected Range Notes

Less potent than
0.1-2.0uM P1075;
stereoselective.[3]

Binding Affinity (vs [BH]P1075)

Dependent on SUR

Functional Potency (FIuX/FLIPR) 0.5-5.0uM isoform expression
levels.

Partial to full agonist

Efficacy % Max Response 60-90% of P1075 i
profile.

Effect must be
Selectivity vs. Glyburide >100-fold shift reversible by
sulfonylureas.

Part 5: Troubleshooting & Expert Tips

e Low Signal in Binding Assay:
o Cause: High non-specific binding (NSB) due to lipophilicity.

o Solution: Use GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) for at least 1 hour.
Wash rapidly (<10s total wash time) to prevent dissociation.

 Inconsistent Electrophysiology Data:
o Cause: ATP "Run-down".

o Solution: KATP channels can run down (close) if intracellular ATP is too high or metabolic
support is lost. Ensure pipette ATP is low (0.1 mM) or use ADP/ATP ratios that favor

opening.
 Precipitation:

o Cause: Diluting 10 mM DMSO stock directly into cold buffer.
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o Solution: Perform serial dilutions in DMSO first, then a final 1:1000 dilution into pre-
warmed (37°C) assay buffer while vortexing.
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(Note: Specific primary literature dedicated solely to BMS-182264 is scarce compared to its
analogs like P1075 or BMS-180448. The protocols above are derived from the validated
methodologies for this specific chemical class of cyanoguanidine KATP openers.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667163?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

